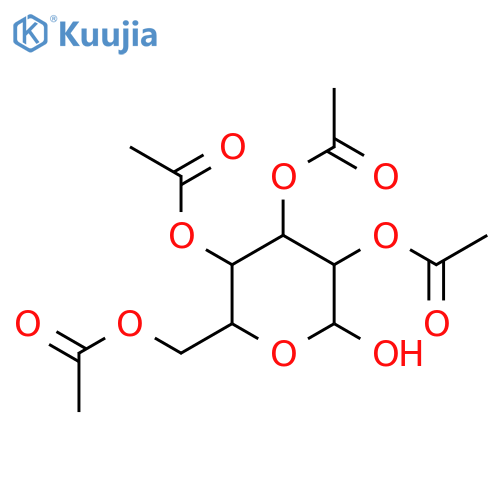

Cas no 58645-20-8 (2,3,4,6-Tetra-O-acetyl-D-mannopyranose)

58645-20-8 structure

商品名:2,3,4,6-Tetra-O-acetyl-D-mannopyranose

CAS番号:58645-20-8

MF:C14H20O10

メガワット:348.3026

CID:826280

2,3,4,6-Tetra-O-acetyl-D-mannopyranose 化学的及び物理的性質

名前と識別子

-

- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

- 2,3,4,6-Tetra-O-acet

-

2,3,4,6-Tetra-O-acetyl-D-mannopyranose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606531-5g |

(2R,3R,4S,5S)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate |

58645-20-8 | 98% | 5g |

¥2506.00 | 2024-05-07 | |

| A2B Chem LLC | AG66714-500mg |

D-Mannose, 2,3,4,6-tetraacetate |

58645-20-8 | 500mg |

$230.00 | 2024-04-19 | ||

| TRC | T282775-2g |

2,3,4,6-Tetra-O-acetyl-D-mannopyranose |

58645-20-8 | 2g |

$283.00 | 2023-05-17 | ||

| TRC | T282775-500mg |

2,3,4,6-Tetra-O-acetyl-D-mannopyranose |

58645-20-8 | 500mg |

$ 114.00 | 2023-09-06 | ||

| TRC | T282775-1g |

2,3,4,6-Tetra-O-acetyl-D-mannopyranose |

58645-20-8 | 1g |

$ 159.00 | 2023-09-06 | ||

| TRC | T282775-10g |

2,3,4,6-Tetra-O-acetyl-D-mannopyranose |

58645-20-8 | 10g |

$1188.00 | 2023-05-17 | ||

| A2B Chem LLC | AG66714-1g |

D-Mannose, 2,3,4,6-tetraacetate |

58645-20-8 | 1g |

$273.00 | 2024-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606531-1g |

(2R,3R,4S,5S)-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate |

58645-20-8 | 98% | 1g |

¥672.00 | 2024-05-07 |

2,3,4,6-Tetra-O-acetyl-D-mannopyranose 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

58645-20-8 (2,3,4,6-Tetra-O-acetyl-D-mannopyranose) 関連製品

- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)

- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)

- 22352-19-8(Octaacetyl-β-maltose)

- 5346-90-7(α-D-Cellobiose octaacetate)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量